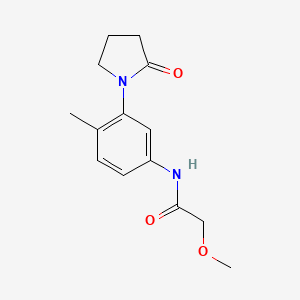
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide, also known as IPOP, is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its binding to the sigma-1 receptor. This binding results in the modulation of various cellular processes, including the release of neurotransmitters, calcium signaling, and the regulation of ion channels. N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has also been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is its specificity for the sigma-1 receptor. This allows for more targeted studies of the receptor's function and potential therapeutic applications. However, one limitation of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is its low solubility in water, which can make it difficult to work with in laboratory experiments.
未来方向
There are several future directions for research involving N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide. One area of interest is the development of new therapies for neurological disorders based on the modulation of the sigma-1 receptor. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide and its potential applications in other areas of research, such as cancer and inflammation. Finally, the development of new synthesis methods for N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide could improve its solubility and make it more accessible for laboratory experiments.
合成方法
The synthesis of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves a multistep process, starting with the reaction of isoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-piperidinyl)isonicotinamide to form the acid amide. Finally, the acid amide is reacted with oxalyl chloride to form N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide.
科学研究应用
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the sigma-1 receptor, a protein involved in various cellular processes, including neurotransmitter release and calcium signaling. This receptor has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide could be used to study the role of the sigma-1 receptor in these disorders and potentially develop new therapies.
属性
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c23-15(16(24)20-14-5-10-26-21-14)19-11-12-3-8-22(9-4-12)17(25)13-1-6-18-7-2-13/h1-2,5-7,10,12H,3-4,8-9,11H2,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENRRALDRUGMCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2871332.png)

![N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2871335.png)
![N-[2-(propan-2-ylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2871336.png)
![3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline](/img/structure/B2871337.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871341.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one](/img/structure/B2871346.png)
![5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2871347.png)
![8-(4-Ethoxyphenyl)-3-ethyl-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2871348.png)


![2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2871353.png)